chemical structure and properties of 4-methoxy-2-nitrophenyl acetaldehyde
chemical structure and properties of 4-methoxy-2-nitrophenyl acetaldehyde
An In-depth Technical Guide to 4-Methoxy-2-nitrophenyl Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methoxy-2-nitrophenyl acetaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a detailed, field-proven protocol for its synthesis via the oxidation of the corresponding alcohol, offering insights into the underlying chemical principles. The guide also explores the compound's reactivity, potential applications in drug discovery as a versatile chemical scaffold, and essential safety and handling protocols.
Chemical Identity and Structure
4-Methoxy-2-nitrophenyl acetaldehyde is a bifunctional organic molecule. Its structure is characterized by a benzene ring substituted with a methoxy (-OCH₃) group at position 4, a nitro (-NO₂) group at position 2, and an acetaldehyde (-CH₂CHO) group at position 1. The interplay of these functional groups dictates the molecule's chemical behavior and potential utility.
The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. The aldehyde functional group is a key site for a wide range of chemical transformations.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-Methoxy-2-nitrophenyl)acetaldehyde | N/A |
| Molecular Formula | C₉H₉NO₄ | N/A |
| Molecular Weight | 195.17 g/mol | N/A |
| CAS Number | 135394-75-3 | N/A |
| Canonical SMILES | COC1=CC(=C(C=C1)CC=O)[O-] | N/A |
digraph "4-methoxy-2-nitrophenyl_acetaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; O3 [label="O"]; O4 [label="O"]; H1 [label="H"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-2.1,1.2!"]; C8 [pos="-2.8,2.4!"]; O1 [pos="-3.5,0!"]; O2 [pos="2.8,3.6!"]; N1 [pos="-0.7,-1.2!"]; O3 [pos="-1.4,-2.4!"]; O4 [pos="0,-2.4!"]; H1 [pos="-3.5,3.0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C7 -- O1; C4 -- O2; C1 -- N1; N1 -- O3; N1 -- O4; C8 -- H1;
// Node Labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label="CH₂"]; C8 [label="C"]; O1 [label="O"]; O2 [label="OCH₃"]; N1 [label= "8"> + >]; O3 [label= "8">
>]; O4 [label="O"]; H1 [label="H"];
// Double bonds edge [style=double]; C1=C2; C3=C4; C5=C6; C8=O1; N1=O4; }
Caption: Chemical structure of 4-methoxy-2-nitrophenyl acetaldehyde.
Physicochemical and Spectroscopic Properties
Experimentally determined physicochemical data for 4-methoxy-2-nitrophenyl acetaldehyde is not extensively available in the public domain. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.
2.1. Spectroscopic Profile
The structural features of 4-methoxy-2-nitrophenyl acetaldehyde give rise to a characteristic spectroscopic signature. While a dedicated public spectral database entry is not available, the expected shifts and signals can be predicted based on established principles of NMR, IR, and mass spectrometry.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Signal |
| ¹H NMR | Aldehydic proton (-CHO) | δ 9.5 - 10.5 ppm (singlet or triplet)[1][2] |
| Methylene protons (-CH₂-) | δ 3.5 - 4.0 ppm (doublet)[2] | |
| Methoxy protons (-OCH₃) | δ 3.8 - 4.0 ppm (singlet)[3][4] | |
| Aromatic protons | δ 7.0 - 8.0 ppm (multiplets) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 200 ppm |
| Aromatic carbons | δ 110 - 160 ppm | |
| Methoxy carbon (-OCH₃) | δ 55 - 60 ppm | |
| Methylene carbon (-CH₂-) | δ 45 - 55 ppm | |
| IR Spectroscopy | C=O stretch (aldehyde) | ~1700 - 1725 cm⁻¹ |
| N-O stretch (nitro) | ~1520 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | |
| C-O stretch (methoxy) | ~1250 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M+) | m/z = 195.05 |
Synthesis and Purification
A reliable method for the synthesis of 4-methoxy-2-nitrophenyl acetaldehyde involves the oxidation of the corresponding primary alcohol, 2-(4-methoxy-2-nitrophenyl)ethanol. This precursor alcohol can be synthesized from commercially available starting materials. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.
3.1. Experimental Protocol: Oxidation of 2-(4-methoxy-2-nitrophenyl)ethanol
This protocol describes the oxidation of 2-(4-methoxy-2-nitrophenyl)ethanol to 4-methoxy-2-nitrophenyl acetaldehyde using pyridinium chlorochromate (PCC), a common and selective oxidizing agent.
Materials:
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2-(4-methoxy-2-nitrophenyl)ethanol
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Pyridinium chlorochromate (PCC)
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Anhydrous dichloromethane (DCM)
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Silica gel
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Celatom® or diatomaceous earth
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(4-methoxy-2-nitrophenyl)ethanol (1 equivalent) in anhydrous dichloromethane.
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Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (1.5 equivalents) in one portion. The reaction mixture will typically turn dark brown.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel topped with Celatom®. Wash the filter cake thoroughly with additional diethyl ether.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 4-methoxy-2-nitrophenyl acetaldehyde.
